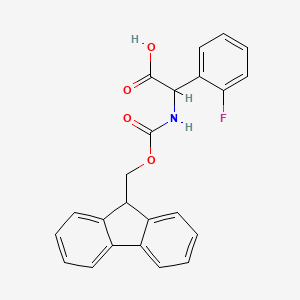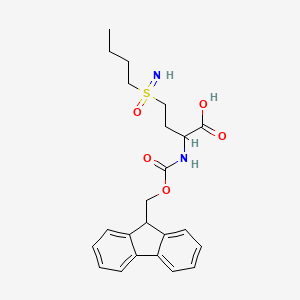
Fmoc-DL-buthioninesulfoximine
概要
説明
Fmoc-DL-buthioninesulfoximine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is an Fmoc-protected derivative of buthionine sulfoximine, which is a potent inhibitor of glutathione synthesis . The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
準備方法
The synthesis of Fmoc-DL-buthioninesulfoximine typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus. The synthesis process involves the following steps :
Coupling: The C-terminal amino acid, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin.
Deprotection: The temporary protecting group masking the α-amino group is removed.
Elongation: The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained.
Cleavage: The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized.
化学反応の分析
Fmoc-DL-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles or electrophiles under appropriate conditions to replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
科学的研究の応用
Fmoc-DL-buthioninesulfoximine has a wide range of scientific research applications :
Chemistry: Used as a tool to study the role of glutathione in various biological processes.
Biology: Employed in research to understand the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, where it is used to sensitize cancer cells to chemotherapy by depleting glutathione levels.
Industry: Utilized in the development of functional materials due to its self-assembly features and potential for bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties.
作用機序
The primary mechanism of action of Fmoc-DL-buthioninesulfoximine involves the inhibition of gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis . By inhibiting this enzyme, the compound effectively reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death. This mechanism is particularly useful in cancer research, where the depletion of glutathione can sensitize cancer cells to chemotherapy .
類似化合物との比較
Fmoc-DL-buthioninesulfoximine is unique in its ability to inhibit glutathione synthesis effectively. Similar compounds include buthionine sulfoximine, which also inhibits gamma-glutamylcysteine synthetase but lacks the Fmoc protection . The Fmoc group provides additional stability and allows for more controlled synthesis and application in research .
Other similar compounds include:
Buthionine sulfoximine: A sulfoximine derivative that reduces levels of glutathione and is used in cancer research.
Fmoc-protected amino acids: Used in solid-phase peptide synthesis for the production of peptides and proteins.
特性
IUPAC Name |
4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROORFJJGVDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


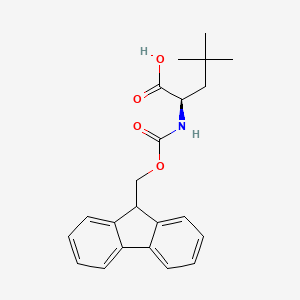

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
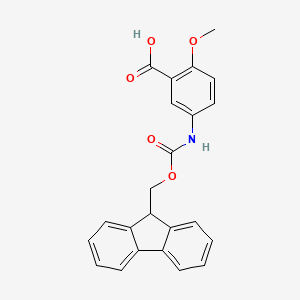

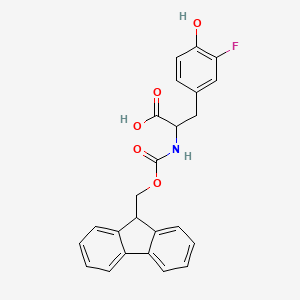

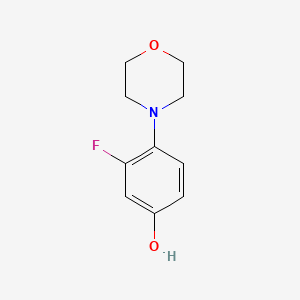
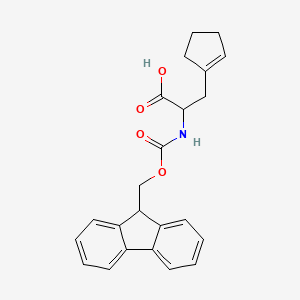
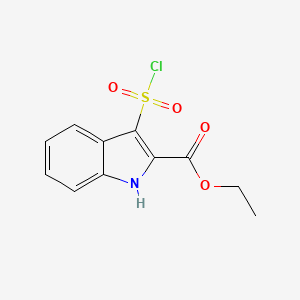
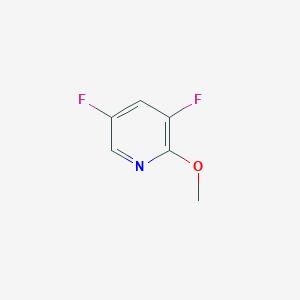
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

